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Abstract
JNJ-38877618, also known as OMO-1, is a highly potent and selective, orally bioavailable

small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met

signaling pathway is a critical driver in the pathogenesis and progression of numerous human

cancers, making it a key target for therapeutic intervention.[3][4][5] This technical guide

provides a comprehensive overview of the binding affinity of JNJ-38877618 to c-Met, details

the experimental methodologies for assessing its inhibitory activity, and illustrates the core

signaling pathways involved.

c-Met Binding Affinity of JNJ-38877618
JNJ-38877618 demonstrates nanomolar binding affinity and inhibitory activity against both

wild-type (WT) and various mutant forms of the c-Met kinase. The quantitative data from

biochemical and enzymatic assays are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b608213?utm_src=pdf-interest
https://www.benchchem.com/product/b608213?utm_src=pdf-body
https://www.medchemexpress.com/JNJ-38877618.html
https://www.selleckchem.com/products/jnj-38877618.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3225017/
https://www.abbviescience.com/en/cancer-targets/c-met.html
https://pubmed.ncbi.nlm.nih.gov/16778093/
https://www.benchchem.com/product/b608213?utm_src=pdf-body
https://www.benchchem.com/product/b608213?utm_src=pdf-body
https://www.benchchem.com/product/b608213?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Target Value (nM) Assay Type

Kd Wild-Type c-Met 1.4 Not Specified

Wild-Type c-Met 1.2 Not Specified

M1250T Mutant c-Met 2.1 Not Specified

Y1235D Mutant c-Met 21 Not Specified

IC50 Wild-Type c-Met 2 Cell-free assay

M1268T Mutant c-Met 3 Cell-free assay

Table 1: Summary of JNJ-38877618 c-Met Binding Affinity and Inhibitory Potency. Data

compiled from multiple sources.[1][2][6][7][8][9]

The c-Met Signaling Pathway and Inhibition by JNJ-
38877618
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF),

activates a cascade of downstream signaling pathways crucial for cell proliferation, survival,

migration, and invasion.[3][4] Key pathways activated by c-Met include the RAS/MAPK,

PI3K/AKT, and STAT pathways.[4] JNJ-38877618 exerts its therapeutic effect by competitively

binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its

autophosphorylation and the subsequent activation of these downstream signaling cascades.

[10]
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Figure 1: c-Met Signaling Pathway Inhibition by JNJ-38877618

Experimental Protocols
The inhibitory effects of JNJ-38877618 on c-Met have been characterized using a variety of

biochemical and cell-based assays. While specific, detailed protocols from the primary

discovery literature are not publicly available, this section outlines the general methodologies

for key experiments based on standard practices in kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the enzymatic activity of purified c-Met kinase by measuring the amount

of ADP produced during the phosphorylation reaction.

Methodology:

Reaction Setup: A reaction mixture is prepared containing purified recombinant c-Met

enzyme, a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay
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buffer.

Inhibitor Addition: JNJ-38877618 is serially diluted and added to the reaction mixture. A

DMSO control (vehicle) is also included.

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and

incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and

deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert

ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

Data Analysis: The luminescence is measured using a plate reader. The IC50 value is

calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor

concentration.

Cellular c-Met Phosphorylation Assay
This cell-based assay measures the ability of JNJ-38877618 to inhibit the autophosphorylation

of c-Met in a cellular context.

Methodology:

Cell Culture: A cancer cell line with amplified or overexpressed c-Met (e.g., MKN45 gastric

cancer cells) is cultured to a suitable confluency in multi-well plates.

Inhibitor Treatment: Cells are treated with various concentrations of JNJ-38877618 for a

specified duration (e.g., 2 hours).

Cell Lysis: Following treatment, the cells are lysed to release cellular proteins.

Phospho-c-Met Detection: The level of phosphorylated c-Met in the cell lysates is quantified

using methods such as:

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and

probed with antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.
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ELISA: A sandwich ELISA format is used where a capture antibody binds to total c-Met,

and a detection antibody specific for p-c-Met provides a measurable signal.

Data Analysis: The signal from p-c-Met is normalized to the total c-Met signal to determine

the extent of inhibition at different drug concentrations, from which an IC50 value can be

derived.

Cell Proliferation Assay (e.g., MTS/WST Assay)
This assay assesses the impact of JNJ-38877618 on the viability and proliferation of cancer

cells that are dependent on c-Met signaling.

Methodology:

Cell Seeding: Cancer cells with dysregulated c-Met signaling are seeded into 96-well plates

and allowed to adhere overnight.

Compound Treatment: The cells are then treated with a range of concentrations of JNJ-
38877618.

Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g.,

72 hours).

Viability Assessment: A reagent such as MTS or WST is added to the wells. Viable cells

metabolize these reagents into a formazan product, resulting in a color change that is

proportional to the number of living cells.

Data Measurement and Analysis: The absorbance is read using a microplate reader. The

percentage of cell growth inhibition is calculated relative to untreated control cells, and an

IC50 value is determined.
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Figure 2: General Experimental Workflow for c-Met Inhibitor Characterization
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Conclusion
JNJ-38877618 is a potent and selective c-Met inhibitor with strong preclinical evidence of

activity against c-Met-driven cancers. The data summarized in this guide highlight its

nanomolar affinity and its ability to effectively block c-Met signaling pathways in cellular models.

The outlined experimental methodologies provide a framework for the continued investigation

and characterization of this and other c-Met targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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